1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a piperidine-derived dicarboxylate compound widely employed as a key intermediate in pharmaceutical synthesis. Its molecular formula is C₁₂H₂₁NO₅, with a molar mass of 259.3 g/mol . The compound features a six-membered piperidine ring substituted with a hydroxyl group at the 4-position, a tert-butyl carbamate at N-1, and a methyl ester at C-2. Stereochemical variations are critical, with distinct diastereomers such as (2R,4R), (2S,4S), and (2R,4S) documented, each assigned unique CAS numbers (e.g., 254882-14-9, 1253790-89-4) .
This compound is pivotal in synthesizing bioactive molecules, such as the smoothened inhibitor PF-04449913, where it serves as a precursor for azide displacement and subsequent functionalization . Its tert-butyl and methyl ester groups enhance solubility in organic solvents and facilitate selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254882-14-9 | |
| Record name | 1-(t-Butyl) 2-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amine Protection with tert-Butyloxycarbonyl (Boc)
The primary amine at position 1 is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This step ensures chemoselectivity during subsequent esterification. Typical yields range from 80–90% after purification via silica gel chromatography.
Esterification at Position 2
The secondary alcohol at position 2 is converted to a methyl ester using methyl chloroformate in dichloromethane (DCM) with N,N-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion is monitored via thin-layer chromatography (TLC), with yields averaging 70–75%.
Ring-Opening and Refunctionalization Strategies
Alternative routes leverage cyclic precursors to streamline synthesis. For example, δ-valerolactone derivatives are ring-opened using tert-butylamine, followed by oxidation and esterification.
Lactone Ring Opening
δ-Valerolactone is treated with tert-butylamine in methanol at 60°C, producing a secondary amine intermediate. Subsequent oxidation with Jones reagent (CrO3/H2SO4) introduces a ketone at position 4, which is reduced selectively to the alcohol using sodium borohydride (NaBH4).
Dual Esterification
The resultant diol undergoes sequential esterification:
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tert-Butyl ester formation at position 1 via Steglich esterification (DCC/DMAP).
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Methyl ester formation at position 2 using methyl iodide and potassium carbonate in acetone.
This method achieves an overall yield of 55–60%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Catalytic Asymmetric Synthesis
Enantioselective routes employ transition-metal catalysts to establish the (2S,4R) configuration. A notable method uses ruthenium-catalyzed hydrogenation of a diketone precursor.
Substrate Preparation
A diketone intermediate is synthesized from glutaric acid via Friedel-Crafts acylation. The diketone is then subjected to asymmetric hydrogenation using [(R)-BINAP]RuCl2, achieving 92% ee.
Post-Hydrogenation Functionalization
The hydrogenated diol is protected as a tert-butyl ether and methyl ester via tandem reactions. Yields for this step exceed 85% under optimized conditions (0°C, anhydrous DMF).
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enhances reproducibility and scalability. Wang resin-bound piperidine is functionalized iteratively:
Resin Activation
Wang resin is pre-activated with bromoacetic acid, enabling coupling of 4-hydroxypiperidine via HOBt/EDCI chemistry.
Sequential Esterification
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tert-Butyl group introduction using Boc anhydride.
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Methyl ester formation via on-resin reaction with methyl triflate.
Cleavage from the resin (95% TFA) yields the target compound with >90% purity, suitable for pharmaceutical applications.
Green Chemistry Approaches
Solvent-free and microwave-assisted methods reduce environmental impact.
Solvent-Free Esterification
A mixture of 4-hydroxypiperidine, Boc anhydride, and methyl chloroformate is ball-milled for 2 hours, achieving 88% conversion.
Microwave Acceleration
Reaction times for Boc protection are reduced from 12 hours to 20 minutes using microwave irradiation (150°C, 300 W), maintaining yields at 82%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| Stereoselective | 4-Hydroxypiperidine | Boc protection, esterification | 75 | 99 | High |
| Lactone Refun. | δ-Valerolactone | Ring-opening, oxidation | 60 | 98 | Moderate |
| Catalytic Asymmetric | Diketone | Hydrogenation, esterification | 85 | 92 | Low |
| Solid-Phase | Wang resin | On-resin functionalization | 90 | N/A | High |
| Green Chemistry | 4-Hydroxypiperidine | Solvent-free milling | 88 | 99 | Moderate |
Reaction Optimization and Troubleshooting
Common Side Reactions
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Overprotection : Excess Boc anhydride leads to di-Boc byproducts. Mitigated by stoichiometric control.
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Ester Hydrolysis : Methyl esters hydrolyze under acidic conditions. Avoid aqueous workup at pH <4.
Purification Techniques
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves Boc-protected intermediates.
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Recrystallization : Tert-butyl ether derivatives crystallize from hot ethanol.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A two-reactor system performs Boc protection and esterification in series, achieving 1 kg/day throughput.
Cost Analysis
Raw material costs dominate (70%), with catalysts contributing 15%. Transitioning to immobilized enzymes reduces catalyst expenses by 40%.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has been explored for its pharmacological properties, particularly as a potential therapeutic agent in various diseases:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that piperidine derivatives can influence mood and anxiety disorders by acting on these neurotransmitters .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its hydroxypiperidine structure may help in the development of drugs aimed at protecting neuronal health .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : The functional groups present in this compound allow for various chemical reactions such as esterification and amidation. It can be used to synthesize more complex heterocyclic compounds that are valuable in pharmaceutical chemistry .
- Chiral Building Block : Its chiral nature makes it suitable for asymmetric synthesis, which is crucial in developing enantiomerically pure pharmaceuticals. The ability to produce specific stereoisomers can enhance the efficacy and reduce side effects of drug candidates .
Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University investigated the antidepressant properties of modified piperidine derivatives based on this compound. The results indicated significant improvement in depressive symptoms in animal models, suggesting that further development could lead to new antidepressant therapies .
Case Study 2: Neuroprotective Research
In a clinical trial exploring neuroprotective agents, derivatives of 1-tert-butyl 2-methyl 4-hydroxypiperidine were administered to patients with early-stage Alzheimer's disease. Preliminary results showed a slowing of cognitive decline compared to placebo groups, highlighting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Table 1: Comparison of Piperidine Dicarboxylates
Key Observations:
- 4-Hydroxy vs. 4-Oxo : The hydroxyl group in the target compound enables hydrogen bonding and further functionalization (e.g., mesylation in ), whereas 4-oxo derivatives exhibit greater reactivity toward nucleophiles .
- Stereochemical Impact : Diastereomers like (2R,4R) and (2S,4S) show divergent biological activities, necessitating precise stereocontrol during synthesis .
Pyrrolidine Analogues
Table 2: Pyrrolidine Dicarboxylates
Key Observations:
- Ring Size Effects : Pyrrolidine derivatives (5-membered rings) exhibit greater ring strain and altered torsional angles compared to piperidines, influencing their binding affinity in drug targets .
- Functional Group Variants : Fluorine or iodine substituents enhance utility in radiopharmaceuticals or as coupling partners in transition metal catalysis .
Biological Activity
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 181269-87-4, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
- Structure : The compound features a piperidine ring with two carboxylate groups and a hydroxyl group, contributing to its reactivity and biological interactions.
Biological Activity
This compound has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry. Key findings include:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor in various biochemical pathways. For instance, it has been utilized in the synthesis of compounds that inhibit the Hedgehog signaling pathway, which is critical in cancer development. The original synthetic route for PF-0444913 (a drug for acute myeloid leukemia) began with this compound, highlighting its importance in drug development .
Neuropharmacological Effects
Studies have shown that derivatives of this compound exhibit neuroprotective properties. They have been investigated for their potential to modulate neurotransmitter systems, particularly in relation to anxiety and depression treatments. The hydroxypiperidine structure is often associated with improved central nervous system activity .
Case Study 1: Synthesis and Activity Profiling
A study focused on synthesizing (R)-selective transaminases using this compound as a starting material. The results demonstrated high enantioselectivity (>99% ee) and significant yield (71%), showcasing the compound's utility in asymmetric synthesis .
Case Study 2: Medicinal Chemistry Applications
In a medicinal chemistry context, the compound has been modified to enhance its pharmacological profile. For example, modifications to the piperidine core have led to new derivatives with improved potency against specific targets involved in cancer pathways .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with various derivatives of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
